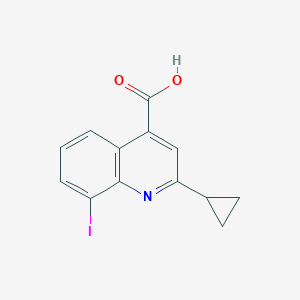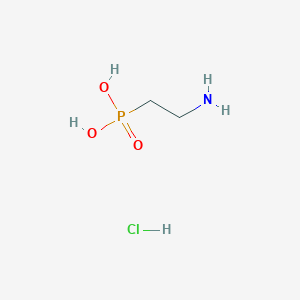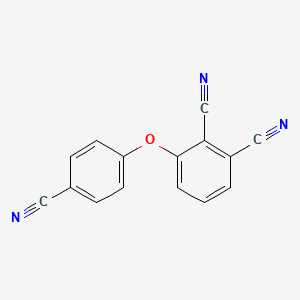![molecular formula C9H6F2IN3O2 B13710596 1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13710596.png)
1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core substituted with difluoroethyl, iodo, and nitro groups. This compound is of interest in medicinal chemistry due to its potential biological activities and its unique structural features that may impart specific physicochemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate pyridine and pyrrole derivatives.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can be employed to introduce the nitro group at the desired position.
Difluoroethylation: The difluoroethyl group can be introduced using difluoroethylating agents, often involving hypervalent iodine reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially modifying the pyrrolopyridine core or the substituents.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives with modified functional groups.
科学的研究の応用
1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates due to its unique structural features and potential biological activities.
Biological Studies: The compound can be used to study the interactions of fluorinated molecules with biological targets, providing insights into drug-receptor interactions.
Material Science: Fluorinated compounds are often used in the development of advanced materials with specific properties such as increased stability and hydrophobicity.
作用機序
The mechanism of action of 1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The difluoroethyl group can enhance lipophilicity and binding affinity to certain receptors, while the nitro group may participate in redox reactions. The iodine atom can serve as a leaving group in substitution reactions, facilitating the formation of active intermediates .
類似化合物との比較
Similar Compounds
1-(2,2-Difluoroethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine substituent but shares other structural features.
3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the difluoroethyl group but retains the iodine and nitro groups.
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group but includes the difluoroethyl and iodine groups.
Uniqueness
1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its substituents, which impart specific physicochemical properties and potential biological activities. The presence of the difluoroethyl group enhances lipophilicity and metabolic stability, while the nitro and iodine groups provide sites for further chemical modifications .
特性
分子式 |
C9H6F2IN3O2 |
|---|---|
分子量 |
353.06 g/mol |
IUPAC名 |
1-(2,2-difluoroethyl)-3-iodo-4-nitropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H6F2IN3O2/c10-7(11)4-14-3-5(12)8-6(15(16)17)1-2-13-9(8)14/h1-3,7H,4H2 |
InChIキー |
DKHUTHNHXVDKDS-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2CC(F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid](/img/structure/B13710536.png)


![(1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13710554.png)
![2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride](/img/structure/B13710564.png)
![1-[10-[4-(Di-p-tolylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13710565.png)


![4-Bromo-3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrazole](/img/structure/B13710573.png)

